

Structural Analysis of the BMS-378806-gp120 Complex: A Technical Guide

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Compound of Interest		
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This guide provides a detailed examination of the structural and functional interactions between the small molecule HIV-1 entry inhibitor, BMS-378806, and its target, the viral envelope glycoprotein gp120. BMS-378806 represents a significant class of antiretroviral agents that function by blocking the initial attachment of the virus to host cells. Understanding the precise molecular interactions within this complex is crucial for the rational design of more potent and broadly effective HIV-1 inhibitors.

Mechanism of Action

BMS-378806 is a potent HIV-1 attachment inhibitor that specifically targets the viral envelope protein gp120.[1][2] Its primary mechanism of action involves binding to gp120 and competitively inhibiting its interaction with the cellular CD4 receptor, the first and critical step in viral entry.[1][3] This inhibition prevents the conformational changes in the gp120 and gp41 envelope proteins necessary for subsequent co-receptor binding and membrane fusion.[4][5] Studies have shown that BMS-378806 binds directly to gp120 with a stoichiometry of approximately 1:1.[3] The inhibitor is selective for HIV-1 and does not show activity against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][6]

The binding of BMS-378806 is thought to stabilize the gp120 trimer in a "state-1" or pre-triggered conformation, which is a key target for vaccine development.[5][7] This stabilization prevents the transition to more open conformations that are induced upon CD4 binding and are required for viral entry.[5][7]



Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and antiviral activity of BMS-378806.

Table 1: Binding Affinity of BMS-378806 to gp120

Parameter	Value	gp120 Isolate	Assay Method	Reference
Kd	21.1 ± 1.9 nM	JRFL	Scintillation Proximity Assay (SPA)	[3]
Ki	24.9 ± 0.8 nM	JRFL	Competition SPA	[3][8]
IC50 (vs. sCD4 binding)	100 nM	Monomeric gp120	ELISA	[2]

Table 2: Antiviral Activity of BMS-378806

Parameter	Value	Virus Type	Cell Culture Assay	Reference
Median EC50	0.04 μΜ	R5, X4, R5/X4 (Subtype B)	Various	[1]
EC50 Range	0.85 - 26.5 nM	Various HIV-1 isolates	Various	[2]
EC50 (Fusion Assay)	2.3 nM	HIV-1LAI	Cell-cell fusion	[1]
EC50 (Fusion Assay)	2.7 nM	HIV-1NL4-3	Cell-cell fusion	[1]
EC50 (Fusion Assay)	4.2 nM	HIV-1JRFL	Cell-cell fusion	[1]

Structural Insights from X-ray Crystallography



Crystal structures of the HIV-1 Env trimer in complex with BMS-378806 have been resolved at 3.8 Å resolution.[9] These structures reveal that the inhibitor binds to an induced pocket within the gp120 subunit. This binding site is largely excluded from the solvent and is formed by elements of a conserved helix and the β 20-21 hairpin.[9]

The binding of BMS-378806 induces a conformation in the β20-21 region of gp120 that is distinct from both the prefusion-closed state and the CD4-bound state.[9] This structural rearrangement allosterically and competitively inhibits the CD4-induced conformational changes required for viral entry.[9] The binding site is located within a region often referred to as the "Phe 43 cavity," a known target for small-molecule inhibitors, named for the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket.[4][10][11] Resistance to BMS-378806 has been mapped to mutations in residues that line this cavity, such as M426L and M475I.[4][6]

Experimental Protocols

This protocol describes a method to determine the binding affinity (Kd) of BMS-378806 to gp120.

Materials:

- [3H]BMS-378806 (radiolabeled inhibitor)
- Recombinant monomeric gp120 (e.g., gp120JRFL)
- SPA beads (e.g., wheat germ agglutinin-coated)
- Assay buffer (e.g., PBS)
- Unlabeled BMS-378806
- Microplate scintillation counter

Procedure:

Bead Preparation: Suspend SPA beads in the assay buffer.



- gp120 Immobilization: Incubate the SPA beads with a saturating concentration of gp120 to allow the glycoprotein to bind to the beads.
- Binding Reaction: In a microplate, combine the gp120-coated SPA beads with increasing concentrations of [3H]BMS-378806.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 4 hours).[8]
- Signal Detection: Measure the radioactivity in each well using a microplate scintillation counter. When the radiolabeled ligand binds to the gp120 on the bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal.
- Data Analysis: Plot the measured counts per minute (CPM) against the concentration of [3H]BMS-378806. Determine the Kd value by fitting the data to a one-site binding model using non-linear regression analysis.[3]

For Competition Assay (Ki determination):

- Perform the binding reaction with a fixed concentration of [3H]BMS-378806 and varying concentrations of unlabeled BMS-378806 or another competitor like soluble CD4 (sCD4).[8]
- The Ki value is then calculated from the IC50 of the competition curve. [3][8]

This is a generalized protocol for obtaining the crystal structure of the complex.

- 1. Protein Expression and Purification:
- Construct Design: Generate a construct for a stabilized gp120 core protein. This often involves deleting variable loops (V1/V2, V3) and the N- and C-termini to reduce conformational heterogeneity and promote crystallization.[12]
- Expression: Express the gp120 protein in a suitable system, such as transiently transfected
 293f cells.[13]
- Purification: Purify the secreted gp120 from the cell culture supernatant using affinity chromatography (e.g., with a lectin column followed by an antibody column) and size-



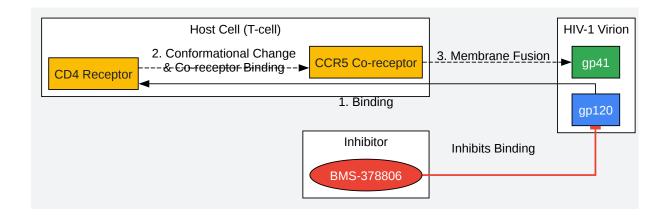
exclusion chromatography.[13]

2. Complex Formation:

- Incubate the purified gp120 with a molar excess of BMS-378806 to ensure saturation of the binding sites.
- 3. Crystallization:
- Method: Use the vapor diffusion method (either sitting-drop or hanging-drop).[13][14]
- Screening: Screen a wide range of crystallization conditions using commercial sparse-matrix screens.[14] This involves mixing a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution.[15]
- Optimization: Optimize initial crystal hits by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
- 4. Data Collection and Structure Determination:
- Cryo-protection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen.
- Data Collection: Collect X-ray diffraction data at a synchrotron source.
- Structure Solution: Solve the structure using molecular replacement with a known gp120 structure as a search model.[12]
- Refinement: Refine the model against the diffraction data to obtain the final high-resolution structure of the gp120-BMS-378806 complex.[12]

Visualizations

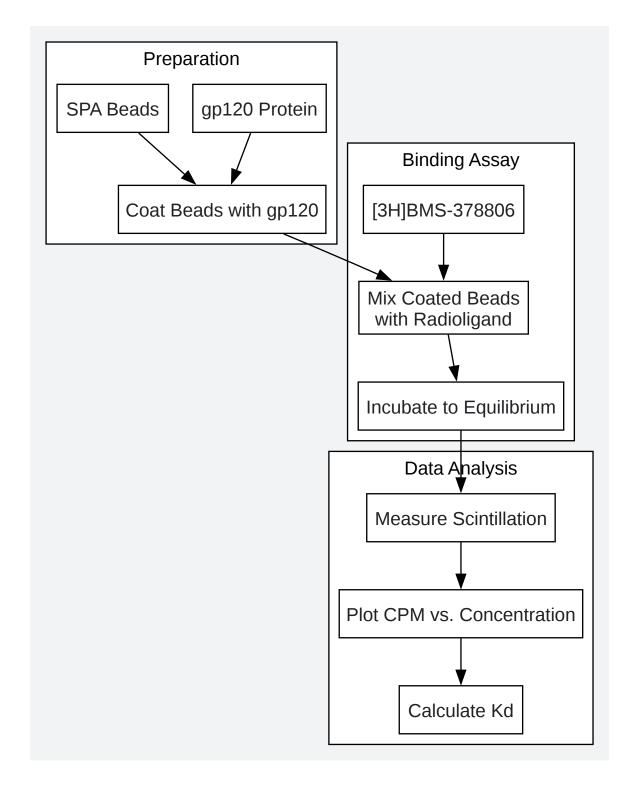




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Caption: HIV-1 entry and inhibition by BMS-378806.

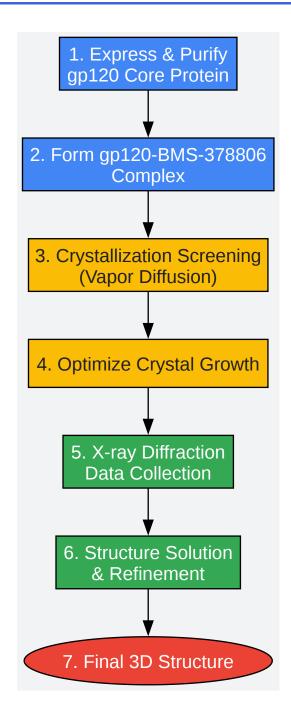




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Caption: Workflow for Scintillation Proximity Assay (SPA).





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Caption: X-ray crystallography workflow for the complex.

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